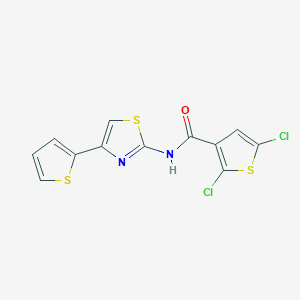

2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide

Description

2,5-Dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with chlorine atoms at positions 2 and 5, linked via a carboxamide group to a thiazole moiety bearing a thiophen-2-yl substituent at position 2. This structural framework combines electron-withdrawing (chlorine) and π-conjugated (thiophene, thiazole) groups, which are commonly associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial effects .

Propriétés

IUPAC Name |

2,5-dichloro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2OS3/c13-9-4-6(10(14)20-9)11(17)16-12-15-7(5-19-12)8-2-1-3-18-8/h1-5H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHOZSDMPMGFNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Next, the thiophene ring is chlorinated at the 2 and 5 positions using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS). The final step involves coupling the chlorinated thiophene with the thiazole derivative through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atoms on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products

Oxidation: Oxidized derivatives of the thiophene and thiazole rings

Reduction: Reduced amide derivatives

Substitution: Thiophene derivatives with various substituents replacing the chlorine atoms

Applications De Recherche Scientifique

1.1. Antiviral Activity

Research indicates that compounds similar to 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide exhibit significant antiviral properties. Thiazole derivatives have been shown to inhibit viral replication by targeting specific viral enzymes. For instance, certain thiazole-based compounds have demonstrated efficacy against Hepatitis C virus (HCV), with some achieving IC50 values as low as 0.35 μM, indicating their potential as antiviral agents .

1.2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it can enhance the efficacy of existing antibiotics, such as Ciprofloxacin and Ketoconazole, against various pathogens, suggesting a synergistic effect that could be leveraged in clinical settings .

Chemokine Receptor Modulation

Chemokine receptors play a crucial role in immune responses and inflammation. The modulation of these receptors by 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide could lead to new therapeutic strategies for treating inflammatory diseases and conditions such as cancer .

3.1. Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Thiazole Ring: Using methods like Hantzsch thiazole synthesis.

- Introduction of the Thiophene Moiety: Through cross-coupling reactions.

- Acylation to Form Benzamide Core: Involving acylation with dichlorobenzoyl chloride .

3.2. Chemical Reactivity

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitutions, which are essential for modifying its structure to enhance biological activity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide. Variations in substituents on the thiazole or thiophene rings can significantly influence its biological activity and selectivity towards specific targets .

Potential Future Applications

Given its diverse biological activities, future research could explore:

- Development of New Antiviral Therapies: Targeting viral polymerases or proteases.

- Antimicrobial Agents: Enhancing existing antibiotics through combination therapies.

- Anti-inflammatory Drugs: Modulating chemokine receptor pathways to treat chronic inflammatory diseases.

Mécanisme D'action

The mechanism of action of 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide is not fully understood, but it is believed to interact with various molecular targets through its thiazole and thiophene rings. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. The compound’s ability to form hydrogen bonds and π-π interactions likely plays a role in its biological activity.

Comparaison Avec Des Composés Similaires

CDK2 Inhibitors (Pyridine/Thiazole Derivatives)

Compounds such as 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) and 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (8) exhibit potent CDK2 inhibition (IC50 values: 0.24–0.93 µM), comparable to the reference drug roscovitine (IC50 0.394 µM) . These derivatives share the thiophene-thiazole motif but incorporate pyridine or pyrazolopyridine cores instead of a dichlorothiophene-carboxamide scaffold. The substitution pattern (e.g., chloro, naphthyl) significantly enhances their binding affinity to CDK2, suggesting that the dichlorothiophene group in the target compound may similarly influence activity through steric and electronic effects .

Anticancer Thiazole-Hydrazide Derivatives

Compounds like 3-{4-(4-chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) demonstrate cytotoxic activity against cancer cell lines. Their synthesis involves hydrazide and aldehyde coupling, yielding products with confirmed purity via NMR and IR spectroscopy . Unlike the target compound, these analogs feature dimethylphenyl and hydrazide groups, which may enhance solubility but reduce metabolic stability compared to the carboxamide linker in 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide .

Fungicidal and Agricultural Derivatives

European Patent Bulletin (2024) highlights 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives as fungicides. These compounds incorporate piperidine and isoxazole moieties, diverging from the target compound’s dichlorothiophene core. Their activity likely arises from the dihydroisoxazole-thiazole interaction with fungal enzymes, whereas the chlorine atoms in the target compound may confer distinct reactivity against pathogens .

Yield and Reaction Conditions

- The Dess-Martin Periodinane oxidation method () yields 89% for 4-(5-bromo-2-methoxyphenyl)-thiazol-2-ylmethanol (2g), highlighting the efficiency of this approach for aryl-thiazole synthesis. In contrast, hydrazide derivatives () require multistep reactions with moderate yields (35–89%), suggesting that the target compound’s synthesis may benefit from optimized oxidation or coupling strategies .

- The use of DMSO-d6 and acetic acid in NMR analysis () is standard for confirming carboxamide and thiazole structures, which would apply to the target compound as well .

Spectral and Thermal Data

- IR spectra of similar compounds show characteristic C=O (~1650 cm<sup>−1</sup>) and C=N (~1600 cm<sup>−1</sup>) stretches, consistent with the carboxamide and thiazole groups in the target compound .

- Melting points for thiazole derivatives range from 120–250°C (), suggesting that the dichlorothiophene substituent may increase melting point due to enhanced molecular rigidity .

Key Insights

- Bioactivity Potential: The target compound’s dichlorothiophene and thiophene-thiazole groups align with structural motifs of CDK2 inhibitors and antimicrobial agents, though empirical data are needed to confirm activity .

- Synthetic Optimization : High-yield methods like Dess-Martin oxidation () could improve its synthesis efficiency compared to traditional hydrazide coupling () .

- Functional Group Impact : Chlorine atoms may enhance electrophilic reactivity and binding to biological targets, while the carboxamide linker improves stability over hydrazide analogs .

Activité Biologique

2,5-Dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide is a synthetic organic compound classified within thiazole derivatives. These compounds are renowned for their diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this specific compound, emphasizing its mechanisms of action, therapeutic potentials, and relevant research findings.

Antimicrobial Properties

Thiazole derivatives, including 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide, have demonstrated significant antimicrobial activity. Research indicates that compounds with similar structures exhibit potent antibacterial effects against various pathogens. For instance:

- Inhibition of Bacterial Growth : Compounds derived from thiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. In studies, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 2,5-Dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide | TBD | TBD |

| Other Thiazole Derivative | 0.22 | S. aureus |

| Another Compound | 0.25 | E. coli |

The precise mechanism of action for 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide remains to be fully elucidated; however, thiazole derivatives typically engage in the following biochemical pathways:

- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . This inhibition leads to cell death in susceptible bacteria.

- Enzymatic Activity : The presence of specific functional groups in the thiazole structure is crucial for its interaction with target enzymes, enhancing its biological efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

- Antibacterial Efficacy : A study reported that novel thiazole derivatives exhibited superior antibacterial potency compared to traditional antibiotics like ampicillin and streptomycin . These findings suggest that compounds like 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide may serve as promising alternatives in treating resistant bacterial strains.

- Synergistic Effects : Research has indicated that certain thiazole compounds can exhibit synergistic relationships with established antibiotics such as ciprofloxacin, enhancing their overall effectiveness against resistant bacterial strains .

- Toxicity Assessments : Importantly, some studies have shown that these compounds are not cytotoxic when tested against human liver cell lines (HepG2), indicating a favorable safety profile for potential therapeutic applications .

Future Directions

Given the promising biological activities associated with thiazole derivatives, further research is warranted to:

- Characterize the Mechanism : Detailed mechanistic studies are needed to understand how 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide interacts at the molecular level with its biological targets.

- Explore Therapeutic Applications : Investigating the compound's efficacy in vivo will be crucial for assessing its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.